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Compound of Interest

Compound Name: 1-Benzofuran-5-carbaldehyde

Cat. No.: B110962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Benzofuran-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical

and fine chemical products.[1] The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for data acquisition.

Spectroscopic Data Summary
The quantitative spectroscopic data for 1-Benzofuran-5-carbaldehyde are summarized in the

tables below. This information is crucial for the structural elucidation and quality control of this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~9.9 s - H-10 (Aldehyde)

~8.2 d ~1.5 H-4

~7.9 dd ~8.5, 1.5 H-6

~7.7 d ~8.5 H-7

~7.6 d ~2.2 H-2

~6.9 d ~2.2 H-3

Note: Predicted data based on typical chemical shifts for benzofuran and aromatic aldehydes.

Solvent: CDCl₃.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

~192 C-10 (C=O)

~156 C-7a

~146 C-2

~132 C-5

~129 C-3a

~128 C-6

~125 C-4

~112 C-7

~107 C-3

Note: Predicted data based on typical chemical shifts for benzofuran and aromatic aldehydes.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The principal IR

absorption bands for 1-Benzofuran-5-carbaldehyde are presented below.

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2850, ~2750 Medium
Aldehyde C-H stretch (Fermi

doublet)

~1700 Strong C=O stretch (Aldehyde)

~1600, ~1480 Medium-Strong Aromatic C=C stretch

~1250 Strong Aryl-O stretch (Ether)

~880-800 Strong
C-H out-of-plane bending

(Aromatic)

Note: Predicted data based on characteristic IR absorption frequencies for aromatic aldehydes

and benzofurans.[2][3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Relative Intensity (%) Assignment

146 High [M]⁺ (Molecular ion)

145 High [M-H]⁺

117 Medium [M-CHO]⁺

89 Medium [M-CHO-CO]⁺

Note: Predicted fragmentation pattern based on the structure of 1-Benzofuran-5-
carbaldehyde. The molecular ion is expected to be prominent.[4][5]
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Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Benzofuran-5-carbaldehyde in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

IR Spectroscopy
Sample Preparation (Thin Film Method): Dissolve a small amount of 1-Benzofuran-5-
carbaldehyde in a volatile solvent (e.g., dichloromethane or acetone).

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the

solvent to evaporate, leaving a thin film of the compound.

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and

acquire the spectrum. Typically, a background spectrum of the clean salt plate is recorded

first and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of 1-Benzofuran-5-carbaldehyde into the

mass spectrometer, typically via direct infusion or after separation by gas chromatography

(GC-MS).

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).[6]

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus

m/z.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure of the compound.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 1-Benzofuran-5-carbaldehyde.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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